molecular formula C9H18N2 B8139457 cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole

cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8139457
M. Wt: 154.25 g/mol
InChI Key: AQPPIBINCHUZOY-BDAKNGLRSA-N
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Description

Cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C9H18N2. It is characterized by its unique structure, which includes two five-membered rings and one eight-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole can be achieved through various methods, including the [3 + 2] cycloaddition reaction. This method involves the formation of five-membered heterocyclic scaffolds, which are crucial for the construction of the compound . The reaction conditions typically involve the use of organocatalysts to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the [3 + 2] cycloaddition reaction to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as secondary and tertiary amines.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and pressures to maintain the integrity of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyrrole derivatives.

Scientific Research Applications

Cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, in industry, it may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cis-5-Isopropyloctahydropyrrolo[3,4-b]pyrrole include other pyrrole derivatives and heterocyclic compounds with similar ring structures. Examples include pyrrolopyrazine derivatives and other octahydropyrrolo compounds .

Uniqueness: this compound is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3aR,6aR)-5-propan-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-7(2)11-5-8-3-4-10-9(8)6-11/h7-10H,3-6H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPPIBINCHUZOY-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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